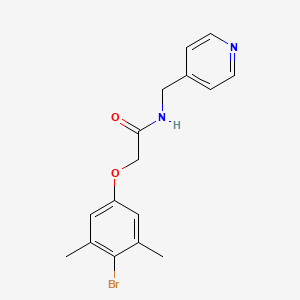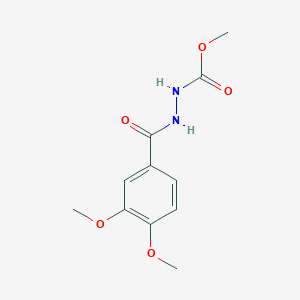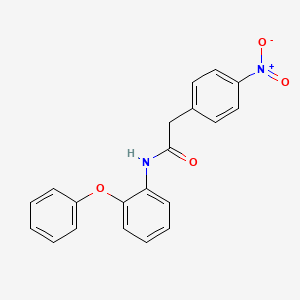
5-benzoyl-N-1-naphthyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzoyl-N-1-naphthyl-2-furamide, also known as BNFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BNFA belongs to the class of furan derivatives and is structurally similar to other furan-based compounds such as furanocoumarins and furanones. The unique chemical properties of BNFA make it an interesting subject of study for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-benzoyl-N-1-naphthyl-2-furamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to interact with proteins such as bovine serum albumin (BSA), which could have implications for drug delivery and protein binding studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can reduce inflammation and pain in animal models, suggesting that it may have potential as a pain relief drug. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-benzoyl-N-1-naphthyl-2-furamide in lab experiments is its unique chemical properties, which make it a valuable tool for studying enzyme kinetics and protein interactions. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which could limit its usefulness in certain studies.
Orientations Futures
There are many potential future directions for the study of 5-benzoyl-N-1-naphthyl-2-furamide. One area of interest is the development of new pain relief drugs based on the analgesic and anti-inflammatory properties of this compound. Another area of interest is the study of this compound as a potential anticancer drug, either alone or in combination with other drugs. Additionally, the interaction of this compound with proteins and enzymes could be further studied to better understand its mechanism of action and potential applications in drug delivery and protein binding studies.
Méthodes De Synthèse
The synthesis of 5-benzoyl-N-1-naphthyl-2-furamide involves a multi-step process that requires careful attention to detail. The first step involves the condensation of 2-naphthol with benzoyl chloride in the presence of a base catalyst to form benzoyl-2-naphthol. The second step involves the reaction of benzoyl-2-naphthol with furfurylamine in the presence of a dehydrating agent to form this compound. The synthesis of this compound has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
5-benzoyl-N-1-naphthyl-2-furamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In pharmacology, this compound has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relief drugs. In biochemistry, this compound has been shown to interact with enzymes and proteins, making it a valuable tool for studying enzyme kinetics and protein interactions.
Propriétés
IUPAC Name |
5-benzoyl-N-naphthalen-1-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(16-8-2-1-3-9-16)19-13-14-20(26-19)22(25)23-18-12-6-10-15-7-4-5-11-17(15)18/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKRMUULVOWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)

![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)


![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)

